Ethyl 3-(4-phenylthiazol-2-yl)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 3-(4-phenyl-1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-14(16)9-8-13-15-12(10-18-13)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
MATZCALFYGOTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Pharmacophore Analysis of Thiazole Propanoate Scaffolds
Methodological Frameworks for Comprehensive SAR Analysis
The comprehensive SAR analysis of thiazole-propanoate scaffolds employs a variety of computational and statistical methods to elucidate the relationship between chemical structure and biological activity. ptfarm.plresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are frequently utilized to correlate physicochemical properties of the molecules with their biological responses. ptfarm.plimist.ma These models often employ descriptors related to electronic, hydrophobic, and steric properties. ptfarm.pl
Pharmacophore modeling is another key technique, which helps in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. scispace.comscispace.com This method is instrumental in the virtual screening of compound libraries to identify novel hits. Furthermore, molecular docking simulations are used to predict the binding modes of these compounds within the active sites of their biological targets, providing a structural basis for their activity. plos.org Statistical methods such as Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) are also applied to reduce the dimensionality of the data and to build predictive models of activity. imist.ma
Influence of the 4-Phenylthiazole (B157171) Core on Biological Efficacy
The 4-phenylthiazole moiety is a critical structural feature that significantly influences the biological efficacy of this class of compounds. researchgate.net SAR studies have demonstrated that this core is well-tolerated by various enzymes and receptors, contributing to potent inhibitory activities. researchgate.net For instance, in the context of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the 4-phenylthiazole scaffold has been shown to yield compounds with inhibition potencies in the low nanomolar range. researchgate.net The phenyl ring at the 4-position of the thiazole (B1198619) core is believed to engage in crucial hydrophobic interactions within the binding pockets of target proteins. The substitution pattern on this phenyl ring can further modulate the activity, with electron-withdrawing groups often leading to enhanced potency. nih.gov The thiazole ring itself, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a key component of numerous medicinally important molecules and is recognized for its broad spectrum of biological activities. nih.goveurekaselect.comglobalresearchonline.netglobalresearchonline.net
Contributions of the Propanoate Side Chain and its Chemical Modifications to Activity
The propanoate side chain attached to the thiazole core and its subsequent chemical modifications play a pivotal role in defining the pharmacological profile of these molecules.
The introduction of amino and hydrazide functionalities into the propanoate side chain has been explored to generate novel analogs with diverse biological activities. Thiazole derivatives incorporating a hydrazide or hydrazone moiety have been reported to possess significant antimicrobial and antitumor activities. nanobioletters.comnih.govmdpi.com The hydrazide group can act as a versatile linker for further chemical modifications and can also engage in specific interactions with biological targets. Similarly, the incorporation of amino groups can lead to compounds with altered polarity and the potential for forming salt bridges with acidic residues in protein binding sites, which can enhance binding affinity and biological activity.
Effects of Specific Substituents on Pharmacological Responses
The introduction of specific substituents onto the thiazole-propanoate scaffold can have a profound impact on the resulting pharmacological responses.
A noteworthy finding in the SAR of thiazole-propanoate derivatives is the significant enhancement of antiproliferative activity upon the introduction of an oxime moiety. nih.govresearchgate.net Specifically, for derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, the presence of a hydroxyimino (-C=NOH) functional group led to compounds with potent cytotoxicity against lung cancer cells, in some cases surpassing the efficacy of the standard chemotherapeutic agent cisplatin. nih.gov The oxime group can influence the electronic properties of the molecule and may participate in key hydrogen bonding interactions within the active site of the target protein. This finding highlights the oxime moiety as a critical pharmacophoric feature for enhancing the anticancer potential of this class of compounds.
Data Tables
Table 1: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives nih.gov
| Compound | R Group | IC50 (µM) against A549 cells |
| Carboxylic Acid 21 | -C=NOH | 5.42 |
| Carboxylic Acid 22 | -C=NOH | 2.47 |
| Carbohydrazide 25 | -C=NOH | > Cisplatin |
| Carbohydrazide 26 | -C=NOH | > Cisplatin |
| Cisplatin | - | > Compounds 21, 22 |
Consequences of Halogenation (e.g., Chlorine, Fluorine, Bromine) and Alkyl Group Introductions on Aromatic Rings
The introduction of halogens and alkyl groups onto the aromatic rings of thiazole-based compounds is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. mdpi.comresearchgate.net These substitutions can significantly impact factors like lipophilicity, electronic distribution, and metabolic stability, which in turn affect the compound's interaction with its biological target.
Halogenation:
The nature and position of halogen substituents on the phenyl ring attached to the thiazole core can have a profound and sometimes divergent impact on biological activity.
Chlorine: The presence of a chloro substituent has often been associated with enhanced antibacterial activity. For instance, in a series of 4-(p-halophenyl)-thiazolyl compounds, the chloro-substituted derivatives were found to be responsible for the observed antibacterial effects. nih.gov Specifically, the combination of a chloro group on the phenyl ring and a 2-naphthyl substituent elsewhere in the molecule resulted in a highly active antimicrobial agent. nih.gov
Bromine: In contrast to chlorine, bromine substitution has been shown to have a detrimental effect in some cases. In the same 4-(p-halophenyl)-thiazolyl series, the bromo substituent led to the inactivation of the compounds. nih.gov However, other studies have indicated that a 3-bromo group on the benzene ring can lead to better inhibitory activity in different compound series. nih.gov
Fluorine: Fluorine atoms are frequently incorporated into bioactive molecules to improve pharmacokinetic properties such as metabolic resistance and bioavailability. researchgate.net In a series of 2-aminothiazole derivatives, a compound featuring a 4-fluorophenyl group at the 5-position of the thiazole ring demonstrated potent inhibitory effects on KPNB1, which is linked to anticancer activity. mdpi.com
Alkyl Group Introduction:
The addition of alkyl groups, such as methyl groups, to the aromatic ring can also influence the activity profile.
Methyl Groups: Dimethyl substitution on the phenyl ring has been identified as important for cytotoxic activity in certain thiazole derivatives. mdpi.comnih.gov The position of these groups is crucial; for example, m,p-dimethyl substitution was found to be essential for the activity of one series of compounds. mdpi.comnih.gov
The following table summarizes the effects of specific substitutions on the biological activity of various thiazole scaffolds, as reported in the literature.
| Scaffold/Series | Substitution | Position | Observed Effect on Activity | Reference Compound Example |
| 4-Phenyl-thiazolyl | Chloro | para | Essential for antibacterial activity | 26a |
| 4-Phenyl-thiazolyl | Bromo | para | Inactivation of the compound | 27a |
| Benzene ring of thiazole derivative | Bromo | 3-position | Better inhibitory activity | Not specified |
| Phenyl ring of thiazole derivative | m,p-Dimethyl | meta, para | Important for cytotoxic activity | 13 |
| 5-Phenylthiazole | 4-Fluorophenyl | para | Potent inhibitory effect (anticancer) | 31 |
Analysis of Various Aromatic and Heterocyclic Substituents on Activity Profiles
Replacing the phenyl ring of the thiazole-propanoate scaffold with other aromatic or heterocyclic systems is a key strategy for exploring new chemical space and modifying the biological activity profile. neliti.comnih.gov The electronic properties and steric bulk of these substituents can lead to different interactions with biological targets, resulting in altered potency and selectivity.
Aromatic Substituents:
Variations in the aromatic substituent at the 4-position of the thiazole ring significantly influence activity. Studies have shown that electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy) in the para position of the benzene ring can be beneficial for activity against certain fungal and bacterial strains. nih.gov The presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole has also been found to be advantageous for antibacterial activity in some series. mdpi.com
Heterocyclic Substituents:
Incorporating other heterocyclic rings into the thiazole scaffold can create hybrid compounds with unique biological properties. nih.gov
Furan and Imidazole: Thiazole derivatives containing furan and imidazole scaffolds have been synthesized and evaluated for their antibacterial and antioxidant properties. nih.gov Certain compounds in this class, such as those designated 3a and 8a, exhibited high antibacterial activity against S. aureus and E. coli. nih.gov
Pyridine: The introduction of a pyridine ring can also be a key determinant of activity. In one instance, the activity of a compound was attributed to the methoxy phenyl group attached to a pyridine ring within the larger molecule. mdpi.com
Pyran and Pyrimidine: Multi-component reactions have been used to synthesize thiazole derivatives fused with pyran or pyrimidine rings. A 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile showed significant cytotoxicity against several cancer cell lines. mdpi.com
The table below details the impact of various aromatic and heterocyclic substituents on the activity of thiazole derivatives.
| Parent Scaffold | Substituent | Position on Thiazole | Resulting Activity Profile | Reference Compound Example |
| 2,4-Disubstituted Thiazole | p-Nitrophenyl | 4 | Beneficial for antifungal activity | 2c, 5b, 5c |
| 2,4-Disubstituted Thiazole | p-Methoxyphenyl | 4 | Beneficial for antifungal activity | 2d, 4, 5c |
| Thiazole-Pyrazoline Hybrid | Thiophene | N/A (on pyrazoline) | Less favorable for overall antimicrobial activity compared to other substitutions | Not specified |
| Furan Imidazolyl Ketone Derivative | Thiazole | N/A | High antibacterial and antioxidant activity | 3a, 8a |
| Pyridine-containing Thiazole | Methoxy phenyl (on pyridine) | N/A | Highest activity in series | 1 |
| 4-Phenylthiazole | 2-Amino-4-(4-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | 2 | Maximum cytotoxicity against cancer cell lines | 17 (X=Cl) |
Pharmacological Profiles and Molecular Mechanisms of Action for Thiazole Propanoate Derivatives
Antiproliferative and Anticancer Activities
Thiazole (B1198619) derivatives have demonstrated notable efficacy in targeting various cancer models, particularly lung carcinoma. Their mechanism of action often involves the modulation of key cellular pathways that control cell growth and survival.
A series of novel polysubstituted thiazole derivatives, specifically 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have been evaluated for their antiproliferative activity against human lung adenocarcinoma (A549), small-cell lung carcinoma (H69), and its anthracycline-resistant counterpart (H69AR) cell lines nih.gov.
Structure-activity relationship (SAR) analyses revealed that the antiproliferative effects were highly dependent on the chemical structure of the derivatives nih.gov. Notably, oxime and carbohydrazide derivatives exhibited the most potent cytotoxic effects, with IC₅₀ values in the low micromolar range, significantly surpassing the efficacy of the standard chemotherapeutic agent, cisplatin nih.gov. For instance, against the A549 cell line, oxime derivatives showed IC₅₀ values as low as 2.47 µM nih.gov. These promising compounds also demonstrated potent activity against both the drug-sensitive H69 and the drug-resistant H69AR lung cancer models, highlighting their potential to overcome chemotherapy resistance nih.gov. Further testing in three-dimensional (3D) spheroid models of A549 cells, which more closely mimic solid tumors, confirmed that these derivatives effectively induced cell death nih.gov.
In Vitro Antiproliferative Activity of Lead Thiazole Derivatives Against A549 Lung Cancer Cells
| Compound Type | Specific Derivative | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Oxime Derivative | Compound 22 | 2.47 | nih.gov |
| Oxime Derivative | Compound 21 | 5.42 | nih.gov |
| Standard Chemotherapeutic | Cisplatin | > 5.42 | nih.gov |
To elucidate the molecular basis for their anticancer activity, in silico studies were conducted on the most active thiazole derivatives. These computational analyses identified two key molecular targets: human Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR) nih.gov. Both SIRT2 and EGFR are implicated in cancer progression, with their dysregulation contributing to uncontrolled cell proliferation and survival nih.govmdpi.comnih.gov.
Molecular docking simulations suggested that specific derivatives can interact with conserved amino acid residues within the catalytic sites of both SIRT2 and EGFR nih.gov. This dual-targeting capability is significant, as it could potentially modulate the SIRT2/EGFR axis, a critical signaling pathway in cancerous cells nih.gov. The interaction is facilitated by the aromatic ring and thiazole moiety of the compounds nih.gov. The ability to target these pathways provides a mechanistic rationale for the observed antiproliferative effects and suggests a pathway to developing dual-acting anticancer agents nih.gov.
The cytotoxic effects of thiazole-propanoate derivatives are primarily mediated through the induction of programmed cell death, or apoptosis nih.govnih.gov. Treatment of A549 lung cancer cells with effective derivatives led to a significant increase in cell death nih.gov. This pro-apoptotic activity is a hallmark of many successful chemotherapeutic drugs, as it leads to the safe and effective elimination of cancer cells nih.gov.
Studies on related thiazole compounds and other agents in A549 cells have shown that apoptosis can be triggered through the activation of caspases, which are key enzymes in the cell death cascade nih.govkne-publishing.com. For example, the expression of cleaved caspase-3, a critical executioner caspase, is a strong indicator of apoptosis induction kne-publishing.com. The ability of these thiazole derivatives to induce cell death in both 2D monolayer cultures and more complex 3D spheroid models underscores their potential as robust anticancer agents nih.gov.
Antimicrobial Activities
In addition to their anticancer properties, various phenylthiazole-containing compounds have been investigated for their ability to combat microbial pathogens. These studies have revealed a broad spectrum of activity against both bacteria and fungi.
Phenylthiazole derivatives have shown significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria nih.gov. Hybrid structures combining phenylthiazole with other active moieties have demonstrated potency against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE) nih.govnih.gov.
Certain phenylthiazole-substituted aminoguanidines exhibit potent, rapid bactericidal effects against VRE, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL nih.gov. The mechanism of action for these compounds involves the targeting of cell wall synthesis nih.gov. While the activity against Gram-negative bacteria is often more challenging due to their protective outer membrane, various thiazole derivatives are continuously being explored and synthesized to identify compounds with broad-spectrum efficacy mdpi.comresearchgate.net.
Antibacterial Spectrum of Phenylthiazole Derivatives
| Bacterial Type | Pathogen Examples | Activity Noted | Reference |
|---|---|---|---|
| Gram-Positive | Vancomycin-Resistant Enterococci (VRE) | Potent, bactericidal | nih.gov |
| Gram-Positive | Methicillin-Resistant Staphylococcus aureus (MRSA) | Active | nih.gov |
| Gram-Positive | Vancomycin-Resistant Staphylococcus aureus (VRSA) | Active | nih.gov |
| Gram-Positive | Listeria monocytogenes | Active | nih.gov |
The antifungal potential of thiazole-containing structures has also been established. For example, a derivative known as 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one exhibited significant antifungal activity against pathogenic Aspergillus species, including A. fumigatus, A. flavus, and A. niger biorxiv.org.
In vitro testing using disc diffusion and microbroth dilution assays confirmed the compound's potency biorxiv.org. Further research into other thiazole derivatives, such as 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, has also demonstrated fungicidal effects against a range of agricultural fungi researchgate.net. These findings indicate that the thiazole scaffold is a versatile pharmacophore for the development of new antimycotic drugs to treat infections caused by pathogenic fungi biorxiv.org.
Antitubercular Potential against Mycobacterium strains
Thiazole-containing compounds have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has identified several thiazole derivatives with potent antitubercular activity.
Thiazole–chalcone hybrids, for instance, have shown significant promise. In one study, compounds featuring 2,4-difluorophenyl and 2,4-dichlorophenyl groups exhibited potent activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values of 2.43 µM and 4.41 µM, respectively. These values indicate a higher potency than the standard antitubercular drug, pyrazinamide, which has a MIC of 25.34 µM mdpi.com.
Furthermore, a series of thiadiazole-linked thiazole derivatives were synthesized and evaluated for their antitubercular properties against the M. tuberculosis H37Ra strain. Several compounds in this series demonstrated significant activity, with MIC values as low as 7.1285 μg/mL. nih.govkthmcollege.ac.in Other derivatives in the same series also showed moderate to good activity, with MICs of 15.625 μg/mL. nih.govkthmcollege.ac.in Structure-activity relationship (SAR) studies on these compounds revealed that derivatives with strong electron-withdrawing substituents tended to exhibit greater antitubercular activity kthmcollege.ac.in.
The potential mechanism for some of these derivatives has been linked to the inhibition of the tubercular ThyX enzyme, as suggested by molecular docking studies nih.gov.
Table 1: Antitubercular Activity of Thiazole Derivatives
| Compound Series | Mycobacterium Strain | Most Active Compounds | MIC Value | Reference Drug | Reference Drug MIC |
|---|---|---|---|---|---|
| Thiazole–Chalcone Hybrids | M. tuberculosis H37Rv | Compound with 2,4-difluorophenyl group | 2.43 µM | Pyrazinamide | 25.34 µM |
| Thiazole–Chalcone Hybrids | M. tuberculosis H37Rv | Compound with 2,4-dichlorophenyl group | 4.41 µM | Pyrazinamide | 25.34 µM |
| Thiadiazole-Linked Thiazoles | M. tuberculosis H37Ra | Compound 5l | 7.1285 μg/mL | Rifampicin | Not Specified |
| Thiadiazole-Linked Thiazoles | M. tuberculosis H37Ra | Compounds 5g & 5i | 15.625 μg/mL | Rifampicin | Not Specified |
Elucidation of Antimicrobial Mechanisms via Target Enzyme Inhibition (e.g., E. coli MurB enzyme, CYP51)
The antimicrobial effects of thiazole derivatives are often attributed to their ability to inhibit specific enzymes essential for microbial survival.
E. coli MurB Enzyme Inhibition:
The MurB enzyme is a crucial component of the bacterial cell wall biosynthesis pathway, making it an attractive target for antibacterial agents. 4-Thiazolidinones, a class of thiazole derivatives, have been identified as inhibitors of this enzyme. These compounds are thought to act as diphosphate mimics, interfering with the enzyme's natural substrate researchgate.net. In vitro studies have confirmed that certain 4-thiazolidinones display activity against the MurB enzyme researchgate.net.
One study reported a thiazol-4(5H)-one derivative that not only exhibited potent antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, but also showed the highest inhibition of the MurB enzyme with a half-maximal inhibitory concentration (IC50) of 8.1 μM nih.gov. Molecular docking studies have further supported the potential of these thiazole derivatives to bind to the active site of the E. coli MurB enzyme nih.gov.
CYP51 Inhibition:
The enzyme 14α-lanosterol demethylase (CYP51) is vital for the synthesis of ergosterol, a key component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Docking analyses of various heteroaryl (aryl) thiazole derivatives have suggested that their antifungal activity likely involves the inhibition of CYP51 reductase researchgate.net.
Other Significant Biological Activities of Related Thiazole-Propanoate Derivatives
Beyond their antimicrobial and antitubercular potential, thiazole derivatives have been investigated for a range of other important biological activities.
Several thiazole derivatives have demonstrated potential as antithrombotic agents by inhibiting platelet aggregation. Platelet activation and aggregation are key events in the formation of blood clots (thrombi), which can lead to cardiovascular events nrfhh.com.
One notable example is 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, which was found to be a potent inhibitor of collagen-induced platelet aggregation. It was effective in human platelet-rich plasma at a concentration as low as 1 ng/ml nih.gov. Another novel 4-piperidone-based thiazole derivative, known as R4, effectively inhibited platelet aggregation induced by both collagen and adenosine diphosphate (ADP). It achieved 100% inhibition of collagen-induced aggregation at a concentration of 1.1875 µM and 100% inhibition of ADP-induced aggregation at 0.9375 µM. The IC50 values were determined to be 0.55 µM for collagen-induced and 0.26 µM for ADP-induced aggregation healthbiotechpharm.org. The proposed mechanism for this derivative involves the inhibition of secondary aggregation pathways, such as those involving lipoxygenase and cyclooxygenase healthbiotechpharm.org.
Structure-activity relationship studies of 1,2,3-thiadiazoles, which are structurally related to thiazoles, revealed that the most active compounds for inhibiting collagen-induced platelet aggregation were those substituted with benzene rings that have electron-donating groups at the para position nih.gov.
Table 2: Platelet Aggregation Inhibitory Activity of Thiazole Derivatives
| Compound | Inducer | Effective Concentration | IC50 Value |
|---|---|---|---|
| 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole | Collagen | 1 ng/ml | Not Specified |
| 4-piperidone-based thiazole derivative (R4) | Collagen | 1.1875 µM (100% inhibition) | 0.55 µM |
| ADP | 0.9375 µM (100% inhibition) | 0.26 µM |
Thiazole derivatives have emerged as a promising class of compounds for the development of new anticonvulsant drugs. Their activity has been demonstrated in various preclinical models of epilepsy.
A series of thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potential. Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models biointerfaceresearch.com.
Similarly, thiazole-bearing hybrids based on a 4-thiazolidinone core have shown excellent anticonvulsant activity. Specifically, the compound 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one demonstrated notable efficacy in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests mdpi.com. In another study, thiopyrano[2,3-d]thiazole derivatives were evaluated, and one compound was found to have anticonvulsant properties equivalent to the reference drug, sodium valproate. Molecular docking studies for this compound suggested a potential affinity for the GABAA receptor researchgate.net.
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Thiazole-based sulfonamides are a known class of carbonic anhydrase inhibitors (CAIs) nih.gov. Their mechanism of action involves the sulfonamide group coordinating with the zinc ion present in the active site of the enzyme nih.gov.
Metal complexes of sulfonamide-based carbonic anhydrase inhibitors have been shown to exhibit significantly higher inhibitory potency, sometimes 10 to 100 times greater than the original sulfonamide compound nih.gov.
Inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are used in the management of Alzheimer's disease. The thiazole scaffold has been explored for the development of new cholinesterase inhibitors.
A study on novel hybrid coumarin-thiazole derivatives identified two compounds with potent to moderate activity against both AChE and BChE. The IC50 values for one of the promising compounds were 2.00 µM against AChE and 34.93 µM against BChE, while the other showed IC50 values of 29.63 µM and 17.92 µM, respectively nih.gov.
Another series of thiazolylhydrazone derivatives were found to be potent AChE inhibitors, with several compounds exhibiting IC50 values in the nanomolar range. The most active compound in this series had an IC50 value of 0.028 µM, which is comparable to the standard drug donepezil (IC50 = 0.021 µM). These compounds, however, showed only weak inhibitory effects on BChE mdpi.com.
In contrast, a series of thiazolyl-pyrazoline derivatives were synthesized where the most effective AChE inhibitor showed 38.5% inhibition, and the most potent BuChE inhibitor demonstrated 43.02% inhibition nih.gov. Furthermore, some 1,3-thiazole derivatives have been found to be potent and selective inhibitors of either AChE or BChE, with IC50 values in the micromolar range academie-sciences.fr.
Table 3: Cholinesterase Inhibitory Activity of Thiazole Derivatives
| Compound Series | Enzyme | IC50 Value / % Inhibition |
|---|---|---|
| Hybrid Coumarin-Thiazole Derivative 1 | AChE | 2.00 µM |
| BChE | 34.93 µM | |
| Hybrid Coumarin-Thiazole Derivative 2 | AChE | 29.63 µM |
| BChE | 17.92 µM | |
| Thiazolylhydrazone Derivative | AChE | 0.028 µM |
| Thiazolyl-pyrazoline Derivative (AChE) | AChE | 38.5% inhibition |
| Thiazolyl-pyrazoline Derivative (BChE) | BChE | 43.02% inhibition |
Anti-Dengue Virus NS2B/NS3 Serine Protease Activity
Extensive literature searches did not yield specific data on the anti-dengue virus NS2B/NS3 serine protease activity of Ethyl 3-(4-phenylthiazol-2-yl)propanoate. While the NS2B/NS3 protease complex is a recognized target for anti-dengue drug development, research into the inhibitory effects of this particular compound has not been published. Studies on other novel thiazole derivatives have shown potential for inhibiting flaviviral proteases, suggesting that the thiazole scaffold may be of interest in this therapeutic area. nih.govresearchgate.net However, without direct experimental evidence, the activity of this compound against this target remains uncharacterized.
Modulation of Cardiovascular Parameters, including Developed Tension and Heart Rate
No research findings are available concerning the modulation of cardiovascular parameters, such as developed tension and heart rate, by this compound. Studies on other thiazole acetic acid derivatives have been conducted to screen for cardiovascular activity, with some compounds showing an ability to increase developed tension in isolated rat hearts without significantly affecting heart rate. nih.gov One study on a series of thiazole acetate derivatives found that most had no significant effect on developed tension or heart rate. researchgate.net Nevertheless, these findings cannot be extrapolated to this compound, for which specific cardiovascular data is absent from the current scientific literature.
Computational Chemistry and Molecular Modeling Approaches in Thiazole Propanoate Research
Applications of Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of thiazole-propanoate research, docking simulations are extensively used to elucidate the interactions between these compounds and their biological targets. For instance, studies on various thiazole (B1198619) derivatives have successfully employed molecular docking to understand their binding to enzymes and receptors implicated in a range of diseases.
Although specific docking studies on Ethyl 3-(4-phenylthiazol-2-yl)propanoate are not extensively documented in publicly available literature, the methodology is widely applied to analogous structures. For example, molecular docking of thiazole derivatives has been instrumental in identifying potential inhibitors for targets such as protein tyrosine phosphatases, kinases, and microbial enzymes. These simulations help in visualizing the ligand within the binding pocket of the protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for binding. Research on related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has utilized in silico analyses to suggest binding affinity toward targets like EGFR and SIRT2 nih.gov.
The general process involves preparing the three-dimensional structures of both the ligand (the thiazole-propanoate derivative) and the target protein. The protein's active site is defined, and a docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, scoring each based on a force field. The resulting poses provide a static model of the ligand-target interaction.
Prediction of Binding Modes, Binding Affinities, and Energetic Contributions
A primary output of molecular docking simulations is the prediction of the most likely binding mode of a ligand to its target protein. This provides a detailed three-dimensional representation of how the molecule fits into the active site. For thiazole-propanoate derivatives, this information is critical for understanding their mechanism of action. For instance, the phenylthiazole moiety might be predicted to occupy a hydrophobic pocket, while the ethyl propanoate group could be involved in hydrogen bonding with polar residues at the entrance of the active site.
Beyond the binding pose, docking programs also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This score is a function of the intermolecular forces between the ligand and the protein and is used to rank different compounds in terms of their potential potency. While these scores are approximations, they are invaluable for prioritizing compounds for synthesis and biological testing.
Table 1: Representative Predicted Binding Affinities of Thiazole Derivatives against Various Targets
| Thiazole Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 2-Arylthiazole-4-carboxylic acid | CaMKIIα hub domain | -8.7 to -10.5 | Trp403 |
| Thiazole-benzimidazole conjugate | EGFR | -7.5 to -9.2 | Met793, Lys745 |
| Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate | SHP2 | -8.1 | Gln262, Arg265 |
| Thiazole-triazole hybrid | COX-2 | -9.5 | Arg513, Tyr385 |
Note: This table is a compilation of representative data from studies on various thiazole derivatives to illustrate the application of computational methods, not specific to this compound.
Identification of Crucial Amino Acid Residues and Pharmacophoric Features in Protein Binding Pockets
By analyzing the docked poses of active thiazole-propanoate compounds, researchers can identify the specific amino acid residues within the protein's binding pocket that form crucial interactions with the ligand. These interactions often include hydrogen bonds with residues like serine, threonine, or glutamine, and hydrophobic interactions with residues such as leucine, isoleucine, and phenylalanine. For example, studies on thiazole derivatives targeting the LasR protein of P. aeruginosa have highlighted the importance of hydrogen bonding and interactions with hydrophobic residues for the stability of the ligand-protein complex nih.gov.
This information is used to construct a pharmacophore model, which is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. A pharmacophore model for a series of thiazole-propanoate inhibitors might include features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group, all arranged in a specific three-dimensional geometry. Such models are invaluable for designing new molecules with improved affinity and selectivity. For instance, a pharmacophore model was developed for ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives to explain their structure-activity relationship as SHP2 inhibitors nih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of thiazole-propanoate research, 2D and 3D-QSAR models are developed to predict the activity of novel, unsynthesized analogs.
To build a QSAR model, a dataset of thiazole-propanoate derivatives with experimentally determined biological activities is required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include descriptors related to electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to derive an equation that correlates these descriptors with the observed biological activity imist.ma.
A successful QSAR model can be used to predict the activity of new compounds before they are synthesized, saving time and resources. This predictive power is crucial for lead optimization, as it allows chemists to focus on synthesizing compounds that are most likely to be active. Studies on thiazole derivatives have demonstrated the utility of QSAR in understanding the structural requirements for activity against various targets, such as Pin1 inhibitors and human adenosine A3 receptor antagonists imist.manih.govimist.ma.
Table 2: Example of Descriptors Used in QSAR Models for Thiazole Derivatives
| Descriptor Type | Example Descriptor | Property Represented | Potential Impact on Activity |
| Electronic | LUMO Energy | Electron accepting ability | Can influence covalent bond formation or charge-transfer interactions. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects how well the molecule fits into the binding pocket. |
| Hydrophobic | LogP | Lipophilicity | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Molecular branching | Can relate to the overall shape and flexibility of the molecule. |
Note: This table provides examples of descriptor types commonly used in QSAR studies and is for illustrative purposes.
Virtual Screening Techniques for the Identification of Novel Ligands and Hits
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target, typically a protein or enzyme. For thiazole-propanoate research, virtual screening can be employed to identify novel hits with this core scaffold.
There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. This can involve searching for molecules with similar 2D fingerprints or 3D shapes.
Structure-based virtual screening, which is more common, utilizes the 3D structure of the target protein. A large library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity or docking score. The top-ranking compounds are then selected for experimental testing. This approach has been successfully used to identify novel thiazole derivatives as potential inhibitors for various targets, including the LasR quorum sensing receptor in P. aeruginosa and the CaMKIIα hub domain nih.govplos.orgdoi.orgnih.gov. The process allows for the rapid and cost-effective screening of millions of compounds, significantly accelerating the hit identification phase of drug discovery.
Future Research Directions and Therapeutic Potential of Thiazole Propanoate Derivatives
The thiazole (B1198619) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs. researchgate.net Derivatives of thiazole, including the thiazole-propanoate class exemplified by Ethyl 3-(4-phenylthiazol-2-yl)propanoate, are the subject of intensive research due to their vast therapeutic potential. nih.govnih.gov The versatility of the thiazole nucleus, with its unique electronic properties and multiple reactive sites, allows for extensive chemical modification, making it a prime candidate for the development of novel therapeutics. nih.goveurekaselect.com Future research is focused on leveraging this versatility to create next-generation drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles for a multitude of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-(4-phenylthiazol-2-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling thiazole derivatives with ethyl propanoate precursors. For example, analogous compounds (e.g., thiazol-2-yl derivatives) are synthesized via nucleophilic substitution or condensation reactions using reagents like 3-chloropentane-2,4-dione under reflux with acetone and aqueous sodium acetate . Yield optimization requires precise stoichiometry, temperature control (e.g., 80°C for 2–4 hours), and purification via recrystallization or column chromatography.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments and carbon frameworks, particularly distinguishing thiazole ring protons (δ 7.5–8.5 ppm) and ester carbonyls (δ 165–175 ppm) .
- IR : Confirms ester C=O stretches (~1730 cm) and thiazole C=N vibrations (~1600 cm) .
- GC-FID/MS : Quantifies purity and identifies fragmentation patterns for structural validation .
Q. What initial biological assays are recommended to screen this compound for activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme Inhibition : Test interactions with targets like cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric assays .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination of this compound derivatives?
- Methodological Answer : Use SHELXL for refinement, incorporating high-resolution data (e.g., <1.0 Å) to resolve disorder in thiazole or phenyl groups. For twinned crystals, apply HKLF5 format in SHELX to deconvolute overlapping reflections . Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm packing interactions .
Q. What strategies improve the compound’s reactivity in multi-step syntheses targeting functionalized thiazole derivatives?
- Methodological Answer :
- Halogenation : Introduce chloro or bromo groups at the thiazole 4-position using NCS or NBS to enhance electrophilic substitution .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups at the phenyl ring .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates during functionalization .
Q. How can computational methods elucidate this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses with receptors (e.g., WDR5 protein), focusing on thiazole-phenyl pharmacophore interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energies (MM/PBSA) .
- QSAR : Develop models correlating substituent electronegativity (e.g., Cl, OMe) with antimicrobial IC values .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across structurally similar analogs?
- Methodological Answer :
- SAR Table : Compare substituent effects (e.g., 4-Cl vs. 4-MeO) on activity using a table (see example below).
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
| Analog | Substituent | MIC (µg/mL) | Cytotoxicity (IC, µM) |
|---|---|---|---|
| Ethyl 3-(4-Cl-phenylthiazol-2-yl) | 4-Cl | 12.5 | >100 |
| Ethyl 3-(4-MeO-phenylthiazol-2-yl) | 4-MeO | 50.0 | 45.2 |
- Mechanistic Studies : Use HSQC NMR to probe metabolite formation in biological media, identifying degradation products that may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
